![molecular formula C11H19NO3 B1400700 Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester CAS No. 1178366-59-0](/img/structure/B1400700.png)
Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester
Overview
Description
“Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester” is a type of ester. Esters are neutral compounds that are formed from carboxylic acids . They are often responsible for the characteristic fragrances of fruits and flowers .
Synthesis Analysis
Esters can be synthesized from carboxylic acids and alcohols . This process is known as esterification. The ester is heated with a large excess of water containing a strong-acid catalyst . The reaction is reversible and does not go to completion . The products are a carboxylic acid and an alcohol .Molecular Structure Analysis
Esters have a general structure where a carbon-to-oxygen double bond is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters undergo a reaction known as hydrolysis, which is “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification . Basic hydrolysis, also known as saponification, results in a carboxylate salt and an alcohol .Scientific Research Applications
Environmental and Health Monitoring
Research has revealed the potential of similar compounds in monitoring environmental exposure and health impacts. The plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) has been studied for its environmental exposure in U.S. adults, highlighting the measurement of its oxidative metabolites in urine as potential biomarkers for DINCH exposure assessment (Silva et al., 2013).
Pest Management and Agriculture
Esters similar to the compound have shown applications in agriculture, particularly in pest management. Research on microlepidopterans showed that certain blends, including acetic acid, could enhance the capture of pests, indicating potential use in pest monitoring or control strategies (Jósvai et al., 2016).
Biochemical Research and Biotechnological Applications
The study of fatty acid ethyl esters, including those formed by acetic acid, has been pivotal in understanding alcohol metabolism and its long-term markers, providing crucial insights into the biochemical pathways and potential clinical applications (Auwärter et al., 2001). Moreover, the understanding of ester formation by microorganisms, such as yeast, has been fundamental in biotechnological applications, particularly in flavor and fragrance production (Tabachnick & Joslyn, 1953).
Mechanism of Action
Target of Action
Esters are neutral compounds that typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base .
Mode of Action
In the hydrolysis of esters like “Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester”, water (HOH) splits the ester bond. The H of HOH joins to the oxygen atom in the OR part of the original ester, and the OH of HOH joins to the carbonyl carbon atom .
Biochemical Pathways
The hydrolysis of esters can lead to the formation of carboxylic acids and alcohols . These products can then participate in various biochemical pathways, depending on their specific structures.
Result of Action
The hydrolysis of “Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester” would result in the formation of a carboxylic acid and an alcohol . These products could have various molecular and cellular effects, depending on their specific structures.
Action Environment
The action, efficacy, and stability of “Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester” could be influenced by various environmental factors. For example, the pH of the environment could affect the rate of hydrolysis of the ester .
properties
IUPAC Name |
ethyl 2-(cyclohexylmethylamino)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-11(14)10(13)12-8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTMMRYWCPTJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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